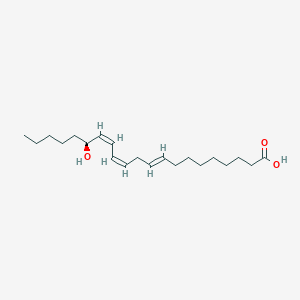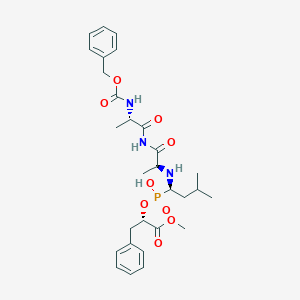
16-Hydroxyheneicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Hydroxyheneicosatrienoic acid (16-HHT) is a bioactive lipid mediator that is generated from arachidonic acid metabolism. It is a member of the hydroxyeicosatetraenoic acid (HETE) family of eicosanoids. 16-HHT has been shown to play an important role in various physiological and pathological processes, including inflammation, vascular biology, and cancer.
Mecanismo De Acción
The exact mechanism of action of 16-Hydroxyheneicosatrienoic acid is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to activate PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. Moreover, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 16-Hydroxyheneicosatrienoic acid in lab experiments include its availability and ease of synthesis. Additionally, this compound is a stable compound that can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that it is a potent bioactive lipid mediator that can have pleiotropic effects on cells. Therefore, it is important to carefully control the concentration of this compound used in experiments to avoid non-specific effects.
Direcciones Futuras
There are several future directions for research on 16-Hydroxyheneicosatrienoic acid. One area of interest is the development of novel therapeutic agents that target this compound signaling pathways. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Moreover, more research is needed to determine the role of this compound in other physiological processes, such as lipid metabolism and immune function.
Métodos De Síntesis
16-Hydroxyheneicosatrienoic acid is synthesized by the action of the enzyme 15-lipoxygenase (15-LOX) on arachidonic acid. 15-LOX is expressed in various tissues, including the liver, lung, and vascular endothelium. The enzyme catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then further metabolized to this compound.
Aplicaciones Científicas De Investigación
16-Hydroxyheneicosatrienoic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress.
Propiedades
Número CAS |
131426-25-0 |
|---|---|
Fórmula molecular |
C21H36O3 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(9E,12Z,14Z,16S)-16-hydroxyhenicosa-9,12,14-trienoic acid |
InChI |
InChI=1S/C21H36O3/c1-2-3-14-17-20(22)18-15-12-10-8-6-4-5-7-9-11-13-16-19-21(23)24/h4,6,10,12,15,18,20,22H,2-3,5,7-9,11,13-14,16-17,19H2,1H3,(H,23,24)/b6-4+,12-10-,18-15-/t20-/m0/s1 |
Clave InChI |
AVADUGBYWLGYJT-FZRYAELESA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C\C=C/C/C=C/CCCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC=CCC=CCCCCCCCC(=O)O)O |
Sinónimos |
16-HHTE 16-hydroxyheneicosatrienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)
![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)